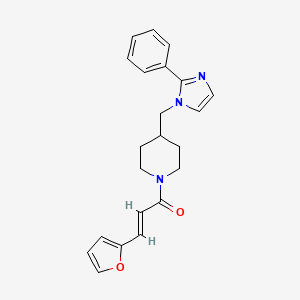

乙酸2-(4-氨基苯基)-3,3,3-三氟-2-羟基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a compound that can be synthesized through various chemical reactions. It is related to a family of compounds that are used as intermediates in the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, as well as in the preparation of heterocyclic compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often starts with precursors such as ethyl 2,4-dioxo-4-phenylbutyrate, which can be transformed into enantiomerically pure α-hydroxy and α-amino acid esters through a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Another method involves the reaction of ethyl 2-azidopropenoate with nucleophiles to yield ethyl 2-aminopropenoate derivatives . Additionally, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate serves as a reagent in the synthesis of heterocyclic compounds . The synthesis of ethyl 4-(4'-aminophenyl)-3-(trifluoromethyl)butanoate, which shares a similar structure to the compound of interest, involves a Reformatsky-type reaction followed by several transformation steps including dehydration, hydrogenation, nitration, and amination .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical methods like ab initio Hartree Fock and Density Functional Theory . These studies provide insights into the geometric parameters, vibrational frequencies, and the effects of intermolecular hydrogen bonding on the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations that lead to the formation of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and heterocyclic systems . The reaction pathways often involve substitutions and the use of different nucleophiles to achieve the desired chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their vibrational spectra, molecular geometry, and electronic properties such as HOMO and LUMO energies . The crystal packing of some compounds in this family is influenced by non-covalent interactions like N≡π and O≡π interactions, as well as hydrogen bonding, which can affect their physical properties and stability . Additionally, the biological activities of these compounds, including antibacterial, antifungal, and antioxidant activities, are often evaluated to determine their potential pharmaceutical applications .

科学研究应用

晶体包装相互作用乙基(2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸酯,一个相关化合物,在其结构中展示了独特的晶体包装相互作用。它利用N⋯π和O⋯π相互作用,而不是传统的氢键结合,形成了晶体包装中的锯齿双螺带结构(Zhang, Wu, & Zhang, 2011)。

合成和转化2-叠氮基丙烯酸乙酯,一个相关化合物,可以转化为带有各种取代基的2-氨基丙烯酸乙酯,表明了多样化化学转化的潜力(Kakimoto, Mariko, Kondo, & Hiyama, 1982)。

含氟化合物的合成通过使用类似乙基化合物衍生的乙基3-(吡唑啉-4-基)-3-(多氟烷基)丙-2-烯酸酯,可以合成非甾体类抗炎药的含氟类似物。这展示了这类化合物在制备含氟药物中的实用性(Khudina, Burgart, & Saloutin, 2020)。

氢化过程研究与所讨论的化合物密切相关的乙基2-氧代-4-芳基丁-3-烯酸酯已被用于研究高度对映选择性的顺序氢化过程。这类研究对于理解不对称合成技术至关重要(Meng, Zhu, & Zhang, 2008)。

液晶聚硅氧烷的合成关于侧链液晶聚硅氧烷的合成研究涉及使用类似乙基化合物衍生的氟化单体。这在材料科学中具有重要意义,特别是在先进聚合物材料的开发中(Bracon, Guittard, Givenchy, & Géribaldi, 2000)。

作用机制

Target of Action

Compounds with similar structures, such as anileridine , have been found to interact with opiate receptors in the central nervous system (CNS), which play a crucial role in pain relief .

Mode of Action

Based on the structural similarity to anileridine , it can be hypothesized that it might also act on the CNS to relieve pain. Opiate receptors, when bound by the compound, stimulate the exchange of GTP for GDP on the G-protein complex .

Biochemical Pathways

Compounds with similar structures have been found to affect the opioidergic pathway , which could potentially lead to downstream effects such as analgesia, respiratory depression, and euphoria.

Result of Action

Based on the potential interaction with opiate receptors, it can be hypothesized that the compound might induce analgesia and other opioid-like effects .

属性

IUPAC Name |

ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-18-9(16)10(17,11(12,13)14)7-3-5-8(15)6-4-7/h3-6,17H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXUVJRQYCFDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)N)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)